molecular formula C9H24N4 B1583958 Tris(3-aminopropyl)amine CAS No. 4963-47-7

Tris(3-aminopropyl)amine

Cat. No. B1583958
CAS RN: 4963-47-7
M. Wt: 188.31 g/mol
InChI Key: QMXSDTGNCZVWTB-UHFFFAOYSA-N
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Description

Tris(3-aminopropyl)amine is an organic compound with the empirical formula C9H24N4 . It is a liquid substance that is colorless to slightly pale yellow . It is used in laboratory chemicals and for the synthesis of substances .


Synthesis Analysis

The synthesis of Tris(3-aminopropyl)amine involves the use of a novel monomer, tris(3-aminopropyl)amine (TAEA), which is blended with trace amounts of piperazine (PIP) in aqueous solution . The chemical composition and structure of the polyamine selective layer can be tailored by varying the PIP content .


Molecular Structure Analysis

The molecular structure of Tris(3-aminopropyl)amine includes one tertiary amine group and three primary amine groups . The SMILES string representation of its structure is NCCCN(CCCN)CCCN .


Chemical Reactions Analysis

Tris(3-aminopropyl)amine has been used in the construction of various functional molecules and materials, such as macrocyclic and cryptand compounds . These compounds can be used for the molecular recognition of cations, anions, and small organic molecules .


Physical And Chemical Properties Analysis

Tris(3-aminopropyl)amine has a molecular weight of 188.31 g/mol . It is a liquid at room temperature . The boiling point is 150 °C at 3mmHg, and the density is 0.95 g/cm3 .

Scientific Research Applications

1. Macrocyclic Compounds Synthesis

  • Application Summary: Tris(3-aminopropyl)amine (TRPN) is used in the synthesis of polyazamacrocyclic compounds. These compounds are decorated with fluorophore groups (dansyl or quinoline) at different nitrogen atoms .
  • Methods of Application: The synthesis is carried out using Pd (0)-catalyzed amination. The yields of the macrocycles depend on the synthetic path .
  • Results: The spectrophotometric and fluorescent properties of the target compounds were studied. Their coordination with metal cations was investigated using UV–vis, fluorescence spectra, and NMR titration. The stoichiometry and binding constants of several complexes with Cu (II), Zn (II), Cd (II), Pb (II), and Hg (II) were established .

2. Anion Binding Studies

  • Application Summary: Tris(3-aminopropyl)amine-based tripodal urea and thiourea receptors have been synthesized for anion binding studies .
  • Methods of Application: The anion binding properties of these receptors have been investigated for halides and oxoanions using 1H NMR titrations .
  • Results: Each receptor binds an anion with a 1:1 stoichiometry via hydrogen-bonding interactions (NH⋯anion). The binding trend was observed in the order of F− > H2PO4− > HCO3− > HSO4− > CH3COO− > SO42− > Cl− > Br− > I− in DMSO-d6 .

3. Solid Phase Extraction of Metal Ions

  • Application Summary: Tris(2-aminoethyl)amine (TREN) and tris(3-aminopropyl)amine (TRPN) can be grafted with multi-walled carbon nanotube (MWCNT) for use in solid phase extraction of metal ions for wastewater treatment based applications .
  • Methods of Application: The method involves grafting TREN and TRPN with MWCNT .
  • Results: This application is beneficial for wastewater treatment .

Safety And Hazards

Tris(3-aminopropyl)amine is classified as a skin corrosive (Category 1B) and can cause serious eye damage (Category 1) . It is recommended to avoid breathing its dust, fume, gas, mist, or vapors, and to avoid contact with skin and eyes . Protective clothing, gloves, and eye/face protection should be worn when handling this substance .

Future Directions

Tris(3-aminopropyl)amine has been used in the development of high-performance positively-charged nanofiltration membranes for water softening . Future research may focus on further optimizing the performance of these membranes and exploring other potential applications of Tris(3-aminopropyl)amine in the field of material science .

properties

IUPAC Name

N',N'-bis(3-aminopropyl)propane-1,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H24N4/c10-4-1-7-13(8-2-5-11)9-3-6-12/h1-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMXSDTGNCZVWTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CN)CN(CCCN)CCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H24N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10338164
Record name Tris(3-aminopropyl)amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10338164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tris(3-aminopropyl)amine

CAS RN

4963-47-7
Record name Tris(3-aminopropyl)amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10338164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tris(3-aminopropyl)amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Tris(2-cyanoethyl)amine (2.80 g, 15.9 mmol) was dissolved in BH3.THF and refluxed under nitrogen for 48 h. MeOH (ca. 20 cm3) was added dropwise to the solution with vigorous stirring until no more gas was evolved. The solution was evaporated to dryness under vacuum and the resultant white precipitate refluxed in 6M hydrochloric acid (250 cm3) until the solution cleared. The hydrochloric acid was removed under reduced pressure and the resultant solid was dissolved in the minimum amount of water. The solution was divided up into two portions. Each portion was applied to a basic ion exchange column (DOWEX ion exchange resin, 20-50 mesh) and the amine eluted in water (ca. 250 cm3). The water was removed under reduced pressure to yield Tris(3-aminopropyl)amine (1.78 g, 59%) as a clear oil.
Quantity
2.8 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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